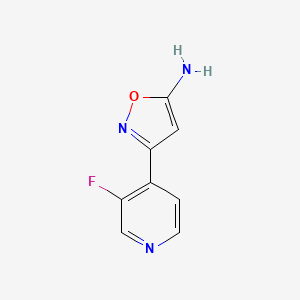

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC18208221

Molecular Formula: C8H6FN3O

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6FN3O |

|---|---|

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 3-(3-fluoropyridin-4-yl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)13-12-7/h1-4H,10H2 |

| Standard InChI Key | JNLBAZIIYXDDPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1C2=NOC(=C2)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a five-membered isoxazole ring (C₃H₃NO) linked to a 3-fluoropyridin-4-yl group. The isoxazole moiety contains adjacent oxygen and nitrogen atoms, which confer polarity and hydrogen-bonding capacity. The fluorine atom at the pyridine ring’s 3-position introduces electron-withdrawing effects, potentially enhancing metabolic stability and target binding .

Key structural parameters inferred from analogous compounds include:

-

Bond lengths: The C–O bond in the isoxazole ring typically measures ~1.36 Å, while the C–N bond spans ~1.30 Å, consistent with aromatic delocalization .

-

Torsional angles: Substituents on the pyridine and isoxazole rings likely adopt coplanar conformations to maximize π-π stacking interactions with biological targets .

Physicochemical Properties

While experimental data for 3-(3-fluoropyridin-4-yl)isoxazol-5-amine are scarce, predictions based on related isoxazolamines suggest:

The fluorine atom’s electronegativity may reduce basicity compared to non-fluorinated analogs, as seen in 3-(trifluoromethyl)isoxazol-5-amine (pKa ≈ 4.1) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 3-(3-fluoropyridin-4-yl)isoxazol-5-amine:

-

Isoxazole ring formation via cyclization of a β-ketonitrile precursor with hydroxylamine.

-

Coupling of preformed fluoropyridine and isoxazole fragments using cross-coupling reactions.

Cyclization Approach

Adapting methods from 3-(trifluoromethyl)isoxazol-5-amine synthesis :

-

Precursor preparation: React 3-fluoro-4-pyridinylacetonitrile with trifluoroacetic anhydride to form β-ketonitrile.

-

Cyclization: Treat with hydroxylamine hydrochloride in methanol under reflux (3 h, 70°C), yielding the isoxazole ring.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.

Reported yields for analogous reactions range from 37% to 73%, depending on substituent electronic effects .

Cross-Coupling Strategy

A Suzuki-Miyaura coupling could link 5-amino-isoxazole-3-boronic acid to 3-fluoro-4-bromopyridine:

-

Catalytic system: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 12 h.

-

Workup: Extract with dichloromethane, dry over MgSO₄, and purify via recrystallization (ethanol/water).

This method may offer superior regioselectivity compared to cyclization routes.

Pharmacological Profile and Applications

Antimicrobial Activity

Isoxazolamines with fluorinated aromatics demonstrate broad-spectrum antibacterial effects. For instance, 3-(trifluoromethyl)isoxazol-5-amine derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis . The fluorine atom’s electronegativity may improve membrane permeability, a feature likely retained in 3-(3-fluoropyridin-4-yl)isoxazol-5-amine.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications could optimize target affinity:

-

C5 substituents: Bulky groups (e.g., iminosugars) improve CK1δ selectivity .

-

Pyridine fluorination: Meta vs. para fluorine positioning impacts ATP-binding pocket interactions.

Formulation Development

Given its predicted logP, lipid-based nanoparticles may enhance oral bioavailability. Preliminary stability studies should assess degradation under acidic (simulated gastric fluid) and oxidative (H₂O₂) conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume